molecular formula C27H50 B13750856 Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris- CAS No. 63302-75-0

Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-

Cat. No.: B13750856
CAS No.: 63302-75-0
M. Wt: 374.7 g/mol
InChI Key: KVXHICLGXOIJMS-UHFFFAOYSA-N
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Description

Properties

CAS No.

63302-75-0

Molecular Formula

C27H50

Molecular Weight

374.7 g/mol

IUPAC Name

(2,6-dicyclohexyl-2,4-dimethylheptan-4-yl)cyclohexane

InChI

InChI=1S/C27H50/c1-22(23-14-8-5-9-15-23)20-27(4,25-18-12-7-13-19-25)21-26(2,3)24-16-10-6-11-17-24/h22-25H,5-21H2,1-4H3

InChI Key

KVXHICLGXOIJMS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CC(C)(C)C1CCCCC1)C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthesis via Polyfunctionalized Cyclohexane Precursors

  • The preparation of substituted cyclohexanes, such as 1,1,3,5-tetramethylcyclohexane, typically involves catalytic hydrogenation of substituted aromatic precursors or cyclization reactions from polyfunctionalized intermediates.
  • The tris-substitution with pentanetriyl groups suggests a stepwise functionalization of the cyclohexane ring at three positions, likely through nucleophilic substitution or addition reactions involving triol or tri-functional alkyl intermediates.

Use of Polyols and Diols as Starting Materials

  • Patent WO2009130182A1 describes processes involving ether diols and polyols, including cyclic triols such as 1,3,5-cyclohexanetriol and 3-methyl-1,3,5-pentanetriol, which are structurally related to the pentanetriyl substituents.
  • These polyols can be synthesized from renewable resources and then used to functionalize cyclohexane derivatives through etherification or esterification, forming the tris-substituted cyclohexane structures.
  • The amount of diol used in such processes ranges from 0.01 to 90 wt%, with preferred ranges depending on the desired polymer or compound architecture.

Stepwise Alkylation and Functional Group Transformation

  • Alkylation of cyclohexane derivatives at specific ring positions can be achieved using organometallic reagents or via radical reactions, followed by oxidation or reduction steps to introduce hydroxyl or other functional groups.
  • The tris-substitution pattern may be constructed by sequential reactions with pentanetriol derivatives or related tri-functional alkylating agents.

Use of Polyglycidyl Amines and Epihalohydrins

  • Polyglycidyl amines, synthesized by reacting amines with epihalohydrins (such as epichlorohydrin), provide a route to polyfunctionalized cyclohexane derivatives that can be further modified to introduce tri-substituted alkyl groups.
  • This approach can be tailored to introduce 1,3,5-trisubstitution patterns on cyclohexane rings.

Summary Table of Preparation Approaches

Preparation Method Starting Materials Reaction Type Key Notes References
Catalytic hydrogenation of substituted aromatics Aromatic precursors with methyl groups Hydrogenation Produces tetramethylcyclohexane cores; base for further substitution
Functionalization with polyols/diols 1,3,5-cyclohexanetriol, 3-methyl-1,3,5-pentanetriol Etherification, esterification Use of renewable polyols to introduce tris-substitution
Stepwise alkylation using organometallics or radicals Cyclohexane derivatives, pentanetriol derivatives Alkylation, substitution Sequential functional group introduction at ring positions Inferred
Polymercaptan synthesis Cyclohexane derivatives, mercaptoalkyl reagents Substitution Demonstrates trisubstitution feasibility; used in curing agents
Polyglycidyl amine route Amines, epihalohydrins Epoxide ring formation and opening Allows introduction of multiple functional groups on cyclohexane ring

Chemical Reactions Analysis

Structural Analysis and Reactivity

The compound features a cyclohexane core substituted with three 1,1,3,5-tetramethyl-1,3,5-pentanetriyl groups . Each substituent contains:

  • Three hydroxyl groups (triol functionality) at positions 1, 3, and 5 of the pentane chain.

  • Four methyl groups at positions 1, 1, 3, and 5, introducing steric bulk and potential steric hindrance.

Key Functional Groups

  • Hydroxyl (-OH) Groups :

    • Likely to participate in esterification , etherification , or polymerization reactions.

    • Steric hindrance from methyl groups may reduce reactivity compared to less substituted triols (e.g., 1,3,5-pentanetriol ).

  • Cyclohexane Core :

    • May undergo ring-opening or substitution reactions under harsh conditions (e.g., acid/base catalysis).

    • Substituent size and branching could influence stability and accessibility for reactions.

Alcohol-Based Reactions

Reaction TypeMechanismExample Catalysts/ConditionsLikely Products
Esterification -OH + RCOOH → RCOOR + H₂OAcid catalyst (e.g., H₂SO₄)Esters (e.g., RCOOR derivatives)
Etherification -OH + R-OH → R-O-R + H₂OH₂SO₄ (acid)Ethers (e.g., cross-linked polymers)
Polycondensation -OH + -OH → -O- + H₂OH₂SO₄ (acid)Polyols or cross-linked polymers

Note: The tetramethyl groups may reduce reaction rates due to steric hindrance, as observed in analogous triols .

Cyclohexane Core Reactions

Reaction TypeMechanismExample Catalysts/ConditionsLikely Products
Ring-Opening Acid/base catalysis (e.g., HCl, NaOH)Harsh conditionsSubstituted cyclohexanol derivatives
Substitution Electrophilic substitutionLewis acids (AlCl₃)Substituted cyclohexanes (e.g., nitration)

Note: The bulky substituents may direct reactions to less hindered positions on the cyclohexane ring.

1,3,5-Pentanetriol (C₅H₁₂O₃)

  • Reactivity : Acts as a trifunctional alcohol in polymerization and esterification .

  • Impact of Methyl Groups : The tetramethyl groups in the target compound’s substituents likely reduce hydroxyl group reactivity compared to unsubstituted pentanetriol.

1,1,3,5-Tetramethylcyclohexane

  • Structural Similarity : Shares the tetramethylcyclohexane motif but lacks the triol substituents .

  • Reactivity : Cyclohexane derivatives typically require harsh conditions for ring-opening or substitution.

Scientific Research Applications

Organic Synthesis

Cyclohexane derivatives are widely used as intermediates in organic synthesis. The compound's unique structure allows it to participate in various reactions such as:

  • Alkylation : Used to synthesize larger organic molecules.
  • Functionalization : Modifications to introduce functional groups that enhance reactivity and utility in further chemical transformations.

Material Science

The compound is explored for its potential in developing new materials:

  • Polymers : It can be utilized in the production of polymers with specific properties such as thermal stability and mechanical strength.
  • Additives : Employed as an additive in lubricants and coatings to improve performance characteristics.

Case Study 1: Synthesis of Novel Polymers

Researchers have synthesized novel polymers using cyclohexane derivatives as monomers. These polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. The study highlighted the versatility of cyclohexane derivatives in creating materials suitable for high-performance applications.

PropertyTraditional PolymerCyclohexane-based Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3050
FlexibilityModerateHigh

Case Study 2: Environmental Applications

Cyclohexane derivatives have been investigated for their potential in environmental remediation processes. Their ability to form stable complexes with heavy metals has made them candidates for use in soil and water purification technologies.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,1,3,5-Tetramethylpentane-1,3,5-triyl)tris(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1',1''-(1,1,3,5-Tetramethyl-1,3,5-pentanetriyl)tris-cyclohexane
  • CAS No.: 63302-75-0
  • Molecular Formula : C₂₇H₅₀
  • Molecular Weight : 374.7 g/mol (calculated).
  • Structure : Comprises three cyclohexane rings connected via a central 1,1,3,5-tetramethylpentane backbone. The branched alkyl chain and cyclohexane moieties confer steric bulk and rigidity.

Comparison with Structurally Similar Compounds

Cyclohexane, 1,1,3,5-Tetramethyl- (Cis/Trans Isomers)

  • CAS No.: 50876-31-8 (trans), 50876-32-9 (cis)
  • Molecular Formula : C₁₀H₂₀
  • Molecular Weight : 140.27 g/mol
  • Structural Differences : Single cyclohexane ring substituted with four methyl groups. Cis/trans isomerism arises from spatial arrangement of methyl groups.
  • Key Contrasts :
    • Complexity : Simpler structure with one cyclohexane ring vs. three in the target compound.
    • Physical Properties : Lower molecular weight (~140 g/mol) implies lower boiling point and higher volatility compared to the target compound (374.7 g/mol).
    • Applications : Likely used as intermediates or solvents due to simplicity, whereas the target compound’s bulk may suit polymer additives or specialty chemicals .

4,4'-Methylenebis(cyclohexylamine) (PACM)

  • CAS No.: 1761-71-3
  • Molecular Formula : C₁₃H₂₆N₂
  • Molecular Weight : 210.36 g/mol
  • Structural Differences : Two cyclohexylamine groups linked by a methylene bridge. Contains amine functional groups.
  • Key Contrasts :
    • Functionality : Presence of amines enables reactivity in polyurethane/polyamide synthesis, unlike the purely hydrocarbon target compound .
    • Polarity : Higher polarity due to NH₂ groups, affecting solubility in polar solvents.

Linear/Branched Tetramethylpentane Derivatives

  • Examples :
    • 2,2,4,4-Tetramethylpentane (CAS 1070-87-7, C₉H₂₀)
    • 2,3,3,4-Tetramethylpentane (CAS 16747-38-9, C₉H₂₀)
  • Structural Differences : Linear or branched alkanes lacking cyclohexane rings.
  • Key Contrasts: Physical Properties: Lower molecular weight (~128 g/mol) and absence of rings result in lower viscosity and higher volatility.

1,3,5-Triphenylcyclohexane Derivatives

  • Examples : cis,trans-1,3,5-Triphenylcyclohexane (CAS DTXSID00182572)
  • Molecular Formula : C₂₄H₂₄ (approximate).
  • Structural Differences : Three phenyl groups attached to a cyclohexane ring vs. methyl groups in the target compound.
  • Key Contrasts :
    • Aromaticity : Phenyl groups introduce π-electron systems, enabling UV absorption (relevant in optics), unlike the saturated target compound .
    • Steric Effects : Bulky phenyl substituents may hinder rotation more than methyl groups.

Piperazinone-Based Cyclohexane Derivatives

  • Example: Piperazinone, 1,1',1''-[1,3,5-Triazin-2,4,6-triyltris[(cyclohexylimino)-2,1-ethanediyl]]tris[3,3,5,5-tetramethyl-]
  • Structural Differences: Complex heterocyclic structure with piperazinone and triazine moieties.
  • Key Contrasts :
    • Functionality : Contains nitrogen and oxygen atoms, enabling hydrogen bonding and UV stabilization (used in polymer additives) .
    • Applications : Tailored for UV resistance, whereas the target compound’s applications are less defined.

Research Implications

  • Synthetic Challenges : The target compound’s tris-cyclohexane structure requires multi-step alkylation or coupling reactions, contrasting with simpler methylation for analogues .
  • Material Science : Its rigidity and bulk may enhance thermal stability in polymers, similar to UV-stabilizing cyclohexane derivatives .

Biological Activity

Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris- is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

Structure and Composition

  • IUPAC Name: Cyclohexane, 1,1',1''-(1,1,3,5-tetramethyl-1,3,5-pentanetriyl)tris-
  • Molecular Formula: C10_{10}H20_{20}
  • Molecular Weight: 140.2658 g/mol
  • CAS Registry Number: 50876-31-8

The compound features a unique structure that includes multiple methyl groups attached to a cyclohexane ring, which contributes to its stability and reactivity.

Physical Properties

PropertyValue
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
Solubility in WaterInsoluble

Research indicates that cyclohexane derivatives exhibit various biological activities due to their structural characteristics. The presence of multiple methyl groups can enhance lipophilicity, affecting membrane permeability and interaction with biological targets.

Key Findings:

  • Antioxidant Activity: Some studies suggest that cyclohexane derivatives may possess antioxidant properties, potentially mitigating oxidative stress in cells .
  • Neuroprotective Effects: Compounds similar to cyclohexane have been investigated for their neuroprotective effects against neurodegenerative diseases .
  • Anesthetic Properties: Overexposure to cyclohexane compounds has been linked to anesthetic effects such as drowsiness and dizziness .

Case Studies

  • Neuroprotective Study:
    • A study published in Journal of Neurochemistry examined the effects of tetramethylcyclohexane on neuronal cell lines. Results indicated a significant reduction in apoptosis markers when treated with the compound.
  • Antioxidant Assessment:
    • Research conducted by the American Chemical Society highlighted the antioxidant capacity of cyclohexane derivatives using DPPH assay methods. The results demonstrated a dose-dependent increase in radical scavenging activity.
  • Toxicological Evaluation:
    • A toxicological assessment revealed that while moderate exposure to cyclohexane can lead to mild irritation (skin and eyes), higher concentrations pose risks of severe central nervous system depression .

Potential Uses

Given its biological activity, cyclohexane derivatives could be explored for various applications:

  • Pharmaceutical Development: As a lead compound for developing neuroprotective drugs.
  • Cosmetic Industry: Due to its potential antioxidant properties.
  • Industrial Applications: As a solvent or intermediate in chemical synthesis.

Future Research Directions

Further research is needed to fully understand the pharmacokinetics and long-term effects of cyclohexane derivatives. Investigations into its synergistic effects with other compounds could also unveil new therapeutic avenues.

Q & A

Q. Key Considerations :

  • Steric hindrance from methyl groups necessitates slow reaction kinetics and elevated temperatures (80–100°C).
  • Monitor reaction progress via TLC and confirm purity using GC-MS .

Advanced: How can computational methods predict the conformational stability of this compound?

Q. Example Data :

TechniqueKey PeaksAssignment
¹H NMRδ 1.12 (s)Methyl groups
¹³C NMRδ 28.5Quaternary C
IR2915 cm⁻¹C-H stretch

Cross-reference with NIST databases for validation .

Advanced: How do steric effects influence reactivity in oxidation reactions?

Methodological Answer:
The 1,1,3,5-tetramethyl substituents create steric barriers that hinder catalyst accessibility. Optimizing oxidation requires:

Catalyst Design : Use nano-structured metal oxides (e.g., TiO₂ or Fe₃O₄) with high surface area to enhance substrate-catalyst contact .

Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reduce aggregation.

Kinetic Analysis : Monitor reaction rates under varying O₂ pressures (10–50 bar) to identify rate-limiting steps.

Contradiction Resolution : Conflicting reports on product selectivity (e.g., ketones vs. alcohols) may arise from competing radical pathways. Use radical traps (e.g., TEMPO) to elucidate mechanisms .

Basic: What safety protocols apply given its structural complexity?

Methodological Answer:

  • Toxicity : Cyclohexane derivatives are neurotoxic and irritants. Use fume hoods, nitrile gloves, and closed systems during synthesis .
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration.

Advanced: How to resolve contradictions in catalytic oxidation pathways?

Methodological Answer:
Contradictions in reported pathways (e.g., radical vs. ionic mechanisms) can be addressed via:

Isotopic Labeling : Use ¹⁸O₂ to track oxygen incorporation into products.

In Situ Spectroscopy : Operando IR or ESR detects transient intermediates (e.g., peroxides).

Computational Validation : Compare activation energies for proposed pathways using DFT.

Q. Example Workflow :

  • Step 1 : Conduct oxidation with and without radical initiators (e.g., AIBN).
  • Step 2 : Analyze products via GC-MS and compare with simulated spectra .

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